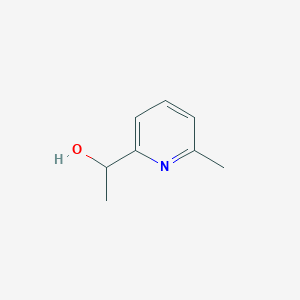

1-(6-Methylpyridin-2-yl)ethanol

Vue d'ensemble

Description

1-(6-Methylpyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.182. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Eu3+ Selective Chemosensor

1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol, a compound similar to 1-(6-Methylpyridin-2-yl)ethanol, has been synthesized and identified as an efficient Eu3+ selective chemosensor. This compound exhibits significant UV and fluorescence response to various metal ions, particularly Eu3+, showing potential for application in environmental and medical detection of Eu3+ (Chen Qiu, 2012).

Water Oxidation Catalysis

A study on Ru complexes for water oxidation involved the use of a ligand similar to this compound. These complexes, upon reaction with Ce(IV)-CF3SO3H solution, exhibited oxygen evolution, indicating their potential as catalysts for water oxidation processes (R. Zong & R. Thummel, 2005).

Coordination Chemistry

The coordination chemistry of 6-methylpyridine-2-methanol (similar to this compound) with various divalent metal salts has been explored. This study revealed the formation of hydrogen-bonded helicates and cubanes, indicating the compound's potential in creating diverse molecular architectures (S. Telfer et al., 2008).

Crystallography and Pharmaceutical Applications

N-(6-methylpyridin-2-yl)mesitylenesulfonamide, a derivative of this compound, has shown interesting properties in crystallography, indicating its potential relevance in pharmaceutical applications. Different polymorphs of this compound exhibit distinct packing and hydrogen bonding, essential for understanding drug stability and solubility (F. Pan & U. Englert, 2013).

Synthetic Chemistry

This compound is involved in the synthesis of various compounds. For instance, the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from a condensation reaction involving 2-methylpyridine showcases its role in creating intermediates for more complex chemical structures (M. Percino et al., 2015).

Chemical Reactions and Solid State Studies

1-Methyl-5,6-diphenylpyrazin-2-one, a compound related to this compound, has been studied for its behavior in solid-state photochemical reactions. These studies contribute to the understanding of chemical reactivity in the solid state, which is crucial for the development of new materials and pharmaceuticals (Menahem Kaftory, 1984).

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in the synthesis of various compounds, including those involved in suzuki–miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Its role as an intermediate in the synthesis of other compounds suggests that it likely interacts with its targets through chemical reactions that facilitate bond formation .

Biochemical Pathways

As an intermediate in chemical synthesis, it is likely involved in various biochemical pathways depending on the final compounds it is used to produce .

Result of Action

Given its role as an intermediate in chemical synthesis, the results of its action would largely depend on the final compounds it is used to produce .

Action Environment

The action, efficacy, and stability of 1-(6-Methylpyridin-2-yl)ethanol can be influenced by various environmental factors. For instance, in the context of chemical synthesis, factors such as temperature, pH, and the presence of other reactants can significantly impact the compound’s reactivity .

Propriétés

IUPAC Name |

1-(6-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPLROKJXHCPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

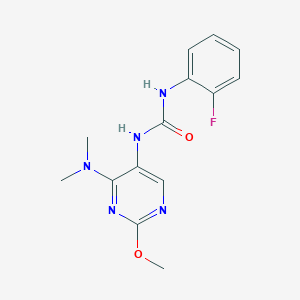

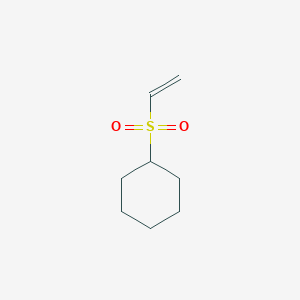

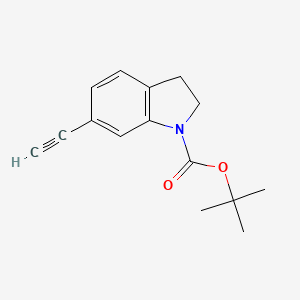

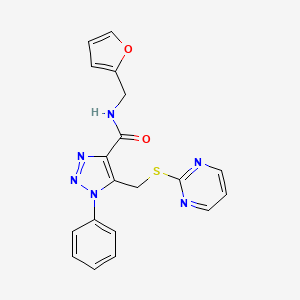

Synthesis routes and methods I

Procedure details

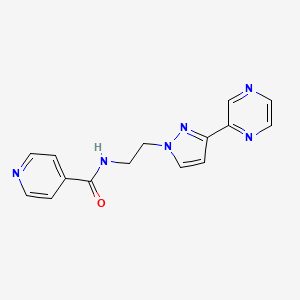

Synthesis routes and methods II

Procedure details

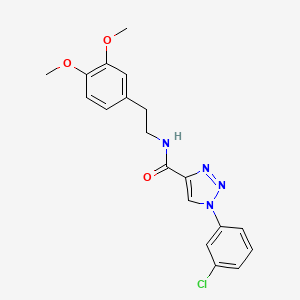

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B3004518.png)

![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)

![Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004524.png)

![Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3004525.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3004528.png)